molecular formula C20H21ClN2O4 B7007179 N-[2-chloro-5-(2-methoxyethylcarbamoyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide

N-[2-chloro-5-(2-methoxyethylcarbamoyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B7007179
M. Wt: 388.8 g/mol
InChI Key: JTPMFTLOKJDRMG-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(2-methoxyethylcarbamoyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-substituted phenyl ring, a methoxyethylcarbamoyl group, and an isochromene moiety, making it an interesting subject for chemical studies.

Properties

IUPAC Name

N-[2-chloro-5-(2-methoxyethylcarbamoyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c1-26-9-7-22-19(24)15-4-5-17(21)18(11-15)23-20(25)14-2-3-16-12-27-8-6-13(16)10-14/h2-5,10-11H,6-9,12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPMFTLOKJDRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=C(COCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(2-methoxyethylcarbamoyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the isochromene ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenylacetic acid derivative.

    Introduction of the chloro substituent: Chlorination of the phenyl ring can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxyethylcarbamoyl group: This step involves the reaction of the chloro-substituted intermediate with methoxyethyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(2-methoxyethylcarbamoyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: The chloro substituent on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[2-chloro-5-(2-methoxyethylcarbamoyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[2-chloro-5-(2-methoxyethylcarbamoyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide: can be compared with other isochromene derivatives or compounds with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

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